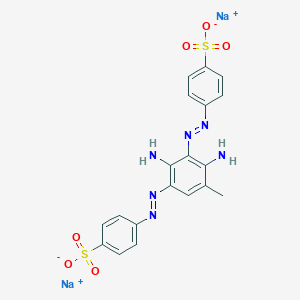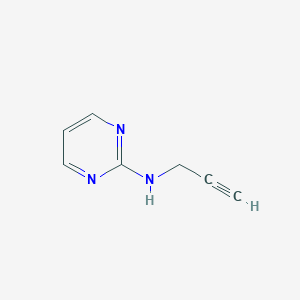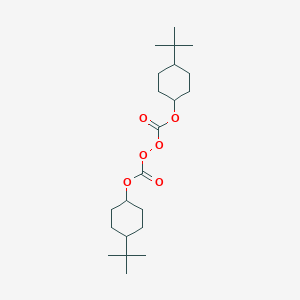
Bis(4-tert-butylcyclohexyl) peroxydicarbonate
Vue d'ensemble
Description
Bis(4-tert-butylcyclohexyl) peroxydicarbonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the peroxydicarbonate class of compounds. For instance, bis(alkenoyl) peroxides and peroxydicarbonates are mentioned as being sensitive to photolysis, leading to the formation of carbonyloxyl radicals . This suggests that this compound may also be sensitive to light and could generate radicals upon decomposition.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high regioselectivity and yield. For example, a synthetic route to 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane is described, which reacts with functionalized alkyl halides to give good yields of the product . Similarly, a bulky bis(ether anhydride) is prepared from a bis(ether dinitrile) through alkaline hydrolysis and dehydration . These methods indicate that the synthesis of this compound could potentially be achieved through careful selection of starting materials and controlled reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in the same family as this compound has been studied using various techniques. For example, the crystal structures of mesogenic structures have been determined, showing differences in the structure of the phenyl terephthalate moiety due to different electron-withdrawing effects . The structure of bis(trifluoromethyl) peroxydicarbonate has been investigated, revealing a skew structure with a narrow dihedral angle and a short O-O bond . These findings suggest that the molecular structure of this compound would also be of interest, particularly in terms of the conformation of the peroxydicarbonate group and the influence of the tert-butyl groups.
Chemical Reactions Analysis
The chemical reactivity of peroxydicarbonates and related compounds has been explored in various studies. For instance, the incompatible effects of specific acids on the thermokinetics of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane have been monitored, showing that the addition of acids like H2SO4, HNO3, or HCl can lead to a high reaction enthalpy and earlier onset temperature for decomposition . This suggests that this compound might also react vigorously with acids, potentially leading to hazardous situations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been extensively studied. For example, the thermal decomposition of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane has been evaluated, revealing that it can release a significant amount of energy upon decomposition . The evaluation of the thermal decomposition phenomenon for this compound by DSC and VSP2 provides important safety parameters that could be relevant for the handling and storage of this compound . Additionally, the solubility and thermal stability of polymers derived from related compounds have been characterized, indicating that these materials have excellent solubility and stability up to high temperatures .
Applications De Recherche Scientifique
Radical Formation in Thermolysis
Mekarbane and Tabner (2000) investigated the radicals formed during the thermolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate. They found that alkoxycarbonyloxyl radicals are trapped during thermolysis, along with a range of second-generation carbon-centred radicals. Some of these radicals are formed via a 1,5 C to O hydrogen shift or hydrogen atom abstraction from the parent peroxide (Mekarbane & Tabner, 2000).
Use in Polymerization Processes
Tonnar and Lacroix-Desmazes (2009) demonstrated the use of bis(4-tert-butylcyclohexyl)peroxydicarbonate in the controlled radical polymerization of methyl methacrylate and butyl acrylate in miniemulsion, yielding stable latexes (Tonnar & Lacroix-Desmazes, 2009).
Kinetics of Vinylidene Fluoride Polymerization
Russo et al. (1993) explored the kinetic features of vinylidene fluoride radical polymerization, initiated by bis(4-butylcyclohexyl)peroxydicarbonate. They noted significant deviations in polymerization rate, indicating anomalous kinetic behaviors linked to concurrent reactions during polymerization (Russo et al., 1993).
In Photodecomposition Studies
Korth, Lusztyk, and Ingold (1990) studied the photolysis of this compound and identified the corresponding carbonyloxyl radicals through EPR spectroscopy (Korth et al., 1990).
Thermal Decomposition Analysis
Hsueh et al. (2016) focused on the thermal decomposition of this compound, particularly its interaction with sulfuric acid. They evaluated various thermal stability kinetic parameters, highlighting its use as an initiator in radical polymerization (Hsueh et al., 2016).
Polymerization Initiator Applications
Sanderson and Kitabayashi (1994) discussed the use of this compound as an initiator for polymerization of methylmethacrylates, highlighting its advantages and challenges compared to benzoyl peroxide (Sanderson & Kitabayashi, 1994).
Safety and Hazards
Bis(4-tert-butylcyclohexyl) peroxydicarbonate is particularly heat and contamination sensitive . These materials above a given “control temperature” may decompose violently . They are often stored in a temperature-controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk .
Mécanisme D'action
Target of Action
The primary target of Bis(4-tert-butylcyclohexyl) peroxydicarbonate is unsaturated polyester resins . It acts as an initiator in the curing process of these resins .
Mode of Action
This compound acts as a free radical initiator . It decomposes to generate free radicals, which then initiate the polymerization of unsaturated polyester resins . The compound interacts with the resin molecules, causing them to cross-link and harden .
Biochemical Pathways
The compound affects the polymerization pathway of unsaturated polyester resins . The free radicals generated by the decomposition of this compound initiate the polymerization process, leading to the formation of a three-dimensional network of cross-linked polymer chains .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a chemical system. The compound is sensitive to heat and contamination, and may decompose violently or explosively at temperatures between 0–10°C . It is often stored in a temperature-controlled environment to prevent premature decomposition .
Result of Action
The result of the action of this compound is the curing of unsaturated polyester resins . The compound initiates the polymerization process, leading to the hardening of the resin . This is crucial in various applications, including the production of coatings, adhesives, and certain types of plastics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of contaminants . The compound is sensitive to heat, and its decomposition can be triggered at temperatures between 0–10°C . Therefore, it is often stored in a cool environment and handled with care to prevent premature decomposition .
Analyse Biochimique
Biochemical Properties
Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as an initiator in the polymerization of monomers, particularly in the curing of unsaturated polyester resins . It enhances free-flowing properties
Cellular Effects
As an initiator in polymerization, it may influence cell function indirectly through the properties of the polymers it helps to form .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an initiator in the polymerization of monomers . It may exert its effects at the molecular level through this role, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been extensively studied.
Temporal Effects in Laboratory Settings
This compound is known for its stability, with a recommended storage temperature below 20°C . Its “kick-off” temperature, or the temperature at which it begins to react, is 50°C . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies have not been extensively documented.
Propriétés
IUPAC Name |
(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYOEQUFMGXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O6 | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065907 | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
15520-11-3 | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
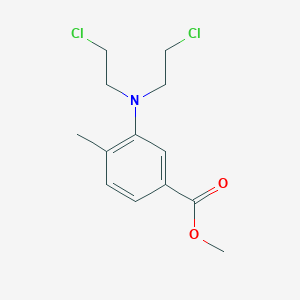
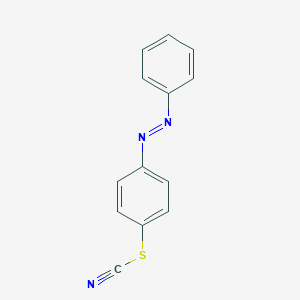

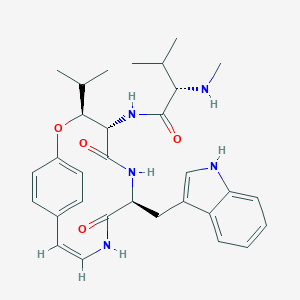

![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

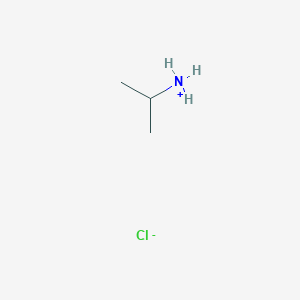
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
